

Application Notes: Staining of Leather Cross-Sections with Direct Red 239

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Direct red 239*

Cat. No.: *B12366353*

[Get Quote](#)

Introduction

Direct Red 239, also known as Direct Scarlet 6BS, is an anionic azo dye used in the textile, paper, and leather industries for its vibrant red-brown coloration and affinity for cellulosic and proteinaceous materials.^{[1][2][3][4]} In the context of leather science, the analysis of cross-sections is crucial for evaluating the efficacy of tanning and finishing processes, assessing the penetration of chemicals, and examining the fibrous structure of the dermis. Staining these cross-sections enhances the visualization of collagen fiber bundles under microscopic examination.^[5]

While specific, validated protocols for staining leather cross-sections with **Direct Red 239** for microscopic analysis are not widely published, its properties as a direct dye are analogous to other dyes commonly used for collagen staining, such as Sirius Red. Direct dyes, characterized by their elongated molecular structure, align with the long axis of collagen fibers, thereby selectively staining them. This document provides a detailed protocol adapted from established methods for collagen staining, offering a starting point for researchers.

Principle of Staining

Direct Red 239 is a water-soluble dye that functions without the need for a mordant.^[6] Its strong affinity for proteinaceous substrates like collagen, the primary structural component of leather, makes it a suitable candidate for histological staining. The staining mechanism involves the formation of non-covalent bonds (likely hydrogen bonds and van der Waals forces) between the sulfonate groups of the anionic dye and the basic amino acid residues of the

collagen protein. When used in an acidic solution, such as one containing picric acid, the staining of collagen is enhanced, resulting in a sharp contrast that is ideal for microscopic analysis.

Data Presentation

Effective staining with **Direct Red 239** will depend on variables such as leather type, tanning method, and desired staining intensity. Researchers should perform optimization studies. The following table provides a template for recording and comparing key quantitative parameters during protocol development.

Parameter	Vegetable-Tanned Leather	Chrome-Tanned Leather	Fatliquor-Treated Leather	Optimal Value
Direct Red 239				
Concentration (%) w/v)				
Staining Time (minutes)				
Staining Solution pH				
Differentiation Time (seconds)				
Average Dye Penetration (μm)				
Staining Intensity (Arbitrary Units)				

Experimental Protocols

This section details the methodologies for preparing and staining leather cross-sections with **Direct Red 239**.

Materials and Reagents

- Leather samples (e.g., chrome-tanned, vegetable-tanned)
- **Direct Red 239** (C.I. 29200; CAS No. 3687-87-0)
- Picric acid, saturated aqueous solution
- Neutral buffered formalin (10%)
- Ethanol (70%, 95%, and 100%)
- Xylene or xylene substitute
- Acetic acid, glacial
- Resinous mounting medium
- Microscope slides and coverslips
- Microtome

Solution Preparation

- Picro-**Direct Red 239** Staining Solution (0.1% w/v):
 - Weigh 0.1 g of **Direct Red 239** powder.
 - Dissolve the dye in 100 mL of saturated aqueous picric acid.
 - Stir until the dye is completely dissolved. The solution should be stable for several months.
 - Note: **Direct Red 239** is reported to be stable in a pH range of 6.0-8.0 in aqueous solution, but the acidic nature of the picric acid solution is critical for the specific staining of collagen.[2]
- Acidified Water (Rinse Solution):
 - To 1 liter of distilled water, add 5 mL of glacial acetic acid. Mix well.

Sample Preparation and Staining Protocol

- Fixation: Cut leather samples into small pieces (approx. 1 cm x 1 cm). Fix the samples in 10% neutral buffered formalin for 24-48 hours to preserve the structural integrity of the collagen fibers.
- Dehydration: Dehydrate the fixed samples by passing them through a graded series of ethanol solutions:
 - 70% ethanol (1 hour)
 - 95% ethanol (1 hour)
 - 100% ethanol (2 changes, 1 hour each)
- Clearing: Clear the samples by immersing them in two changes of xylene for 1 hour each.
- Embedding: Infiltrate the cleared samples with molten paraffin wax and embed them to form a block suitable for sectioning.
- Sectioning: Using a rotary microtome, cut thin sections from the paraffin block at a thickness of 5-10 µm. Float the sections on a warm water bath (40-45°C) to flatten them and then mount them onto clean microscope slides. Allow the slides to dry completely.
- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.
 - Rehydrate the sections by passing them through a descending series of ethanol solutions: 100% (2 changes, 3 minutes each), 95% (3 minutes), and 70% (3 minutes).
 - Rinse slides thoroughly in distilled water.
- Staining Procedure:
 - Immerse the rehydrated sections in the **Picro-Direct Red 239** Staining Solution and incubate for 60 minutes. This time may be adjusted based on optimization experiments.


- Briefly wash the slides in two changes of Acidified Water. This step helps to prevent the loss of dye that can occur when washing with plain water.
- Dehydration and Mounting:
 - Dehydrate the stained sections rapidly by passing them through an ascending series of ethanol solutions: 95% ethanol (2 minutes) and two changes of 100% ethanol (2 minutes each).
 - Clear the sections in two changes of xylene for 3 minutes each.
 - Apply a drop of resinous mounting medium to the section and place a coverslip, avoiding air bubbles.

Expected Results

- Collagen Fibers: Bright to deep red
- Background (e.g., cytoplasm, muscle if present): Yellow (from picric acid)
- Nuclei (if counterstained): Blue/Black

Visualization

Workflow for Staining Leather Cross-Sections

[Click to download full resolution via product page](#)

Caption: Experimental workflow for preparing and staining leather cross-sections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dbiosys.com [dbiosys.com]
- 2. Bennhold's Congo Red Staining Protocol for Amyloid - IHC WORLD [ihcworld.com]
- 3. krishnadyes.net [krishnadyes.net]
- 4. sdinternational.com [sdinternational.com]
- 5. Direct Scarlet Dyes 6BS (Direct Red 239) - Best Price Guaranteed [mayurdyes.com]
- 6. Direct red 239 [chinataixue.com]
- To cite this document: BenchChem. [Application Notes: Staining of Leather Cross-Sections with Direct Red 239]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12366353#staining-protocols-for-leather-cross-sections-using-direct-red-239>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com